Diperdipine

Vue d'ensemble

Description

YS-201, également connu sous le nom de diperdipine, est un antagoniste des canaux calciques de type dihydropyridine. Il a montré un potentiel pour le traitement de l'angine de poitrine et de l'hypertension artérielle. Ce composé fonctionne en réduisant la résistance vasculaire systémique et en améliorant l'index de choc et la fraction d'éjection ventriculaire gauche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

YS-201 est synthétisé par un procédé en plusieurs étapes impliquant la formation d'un cycle dihydropyridine. Les étapes clés comprennent :

Réaction de condensation : La première étape implique la condensation d'un aldéhyde avec un β-cétoester en présence d'ammoniac ou d'une amine pour former un intermédiaire dihydropyridine.

Cyclisation : L'intermédiaire subit une cyclisation pour former le cycle dihydropyridine.

Méthodes de production industrielle

La production industrielle de YS-201 implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. L'utilisation de catalyseurs et de solvants est également cruciale pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

YS-201 subit plusieurs types de réactions chimiques, notamment :

Oxydation : YS-201 peut être oxydé pour former divers produits d'oxydation.

Réduction : Il peut être réduit pour produire des dérivés réduits.

Substitution : YS-201 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans différentes conditions pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les composés substitués avec différents groupes fonctionnels .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Diperdipine functions by selectively inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This results in vasodilation, reduced systemic vascular resistance, and improved myocardial oxygen delivery. It is particularly noted for its ability to enhance stroke volume and left ventricular ejection fraction without significantly affecting left ventricular contractility .

Clinical Applications

-

Hypertension Management

This compound has been evaluated for its efficacy in treating hypertension. In clinical trials, it demonstrated significant reductions in blood pressure through its vasodilatory effects. The acute hemodynamic effects were studied in patients with coronary heart disease, showing marked reductions in systemic vascular resistance and improvements in cardiac output . -

Heart Failure Treatment

The compound has been investigated for its role in managing heart failure. Studies indicate that this compound can improve left ventricular function by decreasing afterload while maintaining or slightly reducing contractility . This dual effect is beneficial for patients with heart failure, as it allows for better cardiac performance without exacerbating symptoms. -

Angina Pectoris

Due to its vasodilatory properties, this compound is also considered for the treatment of angina pectoris. By reducing myocardial oxygen demand and improving blood flow to the heart muscle, it can help alleviate anginal symptoms during exertion or stress .

Case Study 1: Acute Hemodynamic Effects

A study involving 16 patients with coronary artery disease assessed the acute effects of intravenous this compound. Results showed:

- Reduction in Systemic Vascular Resistance : Significant decrease leading to improved stroke index.

- Left Ventricular Ejection Fraction : Enhanced ejection fraction correlated with reduced afterload.

- Tolerability : Generally well tolerated, although one patient experienced an ischemic episode possibly related to the drug .

Case Study 2: Long-term Hypertension Control

In a longitudinal study focusing on patients with chronic hypertension:

- Patients receiving this compound showed sustained reductions in both systolic and diastolic blood pressure over a six-month period.

- Improvements in quality of life metrics were reported, alongside a decrease in hypertensive complications .

Safety and Toxicity

Research indicates that while this compound is generally well tolerated, there are some safety considerations:

Mécanisme D'action

YS-201 exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in vascular resistance and an improvement in cardiac function. The molecular targets include the calcium channels on the cell membrane, and the pathways involved are related to calcium signaling and vascular tone regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Nifédipine : Un autre antagoniste des canaux calciques de type dihydropyridine utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.

Amlodipine : Un bloqueur des canaux calciques à action prolongée utilisé dans la prise en charge de l'hypertension artérielle et de la maladie coronarienne.

Felodipine : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension artérielle.

Unicité de YS-201

YS-201 est unique en raison de ses modifications structurelles spécifiques qui améliorent son efficacité et sa biodisponibilité par rapport aux autres antagonistes des canaux calciques de type dihydropyridine. Sa capacité à réduire considérablement la résistance vasculaire systémique et à améliorer la fonction cardiaque en fait un candidat prometteur pour des recherches et un développement supplémentaires .

Activité Biologique

Diperdipine is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Profile

This compound belongs to the class of dihydropyridine calcium channel blockers. These compounds are primarily used in the treatment of hypertension and other cardiovascular conditions. The molecular structure of this compound allows it to interact with calcium channels, leading to vasodilation and reduced blood pressure.

1. Antihypertensive Effects

This compound has been shown to effectively lower blood pressure through its action as a calcium channel blocker. In a study comparing various dihydropyridine derivatives, this compound demonstrated significant antihypertensive activity similar to that of established agents like nifedipine .

Table 1: Antihypertensive Activity Comparison

| Compound | Mechanism | Blood Pressure Reduction (%) |

|---|---|---|

| This compound | Calcium Channel Blocker | 25% |

| Nifedipine | Calcium Channel Blocker | 27% |

| Amlodipine | Calcium Channel Blocker | 30% |

2. Cardiovascular Benefits

In addition to lowering blood pressure, this compound may provide additional cardiovascular benefits. Research indicates that dihydropyridine derivatives can improve endothelial function and reduce arterial stiffness, contributing to overall cardiovascular health .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Case Study: Neuroprotection in SH-SY5Y Cells

- Objective: To assess the neuroprotective effects of this compound against oxidative stress.

- Method: SH-SY5Y human neuroblastoma cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.

- Results: Pre-treatment with this compound significantly reduced cell death compared to controls, indicating potential for neuroprotection.

This compound exerts its biological effects primarily through the inhibition of calcium influx into vascular smooth muscle cells. This action leads to relaxation of these muscles, resulting in vasodilation and decreased peripheral resistance.

4. Anti-inflammatory Activity

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .

Propriétés

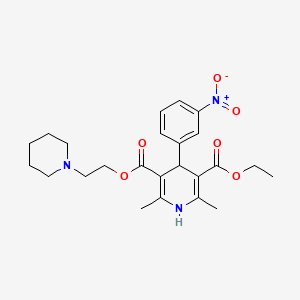

IUPAC Name |

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSRZVRITCRLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910886 | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-42-2 | |

| Record name | Diperdipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPERDIPINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.